2-((Tetrahydrofuran-2-yl)methoxy)phenol 2-((Tetrahydrofuran-2-yl)methoxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870528
InChI: InChI=1S/C11H14O3/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,12H,3-4,7-8H2
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-((Tetrahydrofuran-2-yl)methoxy)phenol

CAS No.:

Cat. No.: VC17870528

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-((Tetrahydrofuran-2-yl)methoxy)phenol -

Specification

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(oxolan-2-ylmethoxy)phenol
Standard InChI InChI=1S/C11H14O3/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,12H,3-4,7-8H2
Standard InChI Key MCDPOYFNLOKAHA-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)COC2=CC=CC=C2O

Introduction

Synthesis and Production Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves:

  • Alkylation of Phenol: Reacting phenol derivatives with tetrahydrofurfuryl bromide under basic conditions .

  • Catalytic Hydrogenation: Reducing furan-containing precursors using palladium or platinum catalysts .

  • Protection-Deprotection Strategies: Temporarily masking the phenolic hydroxyl group to prevent undesired side reactions during THF ring formation .

A patented route (US9062020B2) describes the use of trimethylsilyl azide (TMSN3) and triphenylphosphine (PPh3) for stereoselective functionalization, followed by Boc protection to stabilize intermediates .

Optimization Challenges

  • Stereoselectivity: Achieving desired stereochemistry requires chiral catalysts or enantiopure starting materials .

  • Purification: The compound’s oil-like consistency (clear, colorless) complicates crystallization, necessitating chromatographic techniques .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point324.0±12.0 °C (predicted)
Density1.2±0.1 g/cm³
SolubilityMiscible in dichloromethane
Vapor Pressure0.0±0.7 mmHg at 25°C
Flash Point149.7±19.6 °C
Storage Conditions-20°C for long-term stability

The compound’s low vapor pressure suggests limited volatility, aligning with its application in controlled synthetic environments .

Pharmaceutical Applications

Role in Bufetolol Synthesis

2-((Tetrahydrofuran-2-yl)methoxy)phenol is a pivotal intermediate in producing Bufetolol (β-adrenergic blocker), which inhibits adenyl cyclase activation to modulate cardiovascular activity . The THF moiety enhances solubility, facilitating drug formulation.

Broader Medicinal Chemistry Utility

  • Antioxidant Potential: The phenolic group may scavenge free radicals, though direct evidence remains unexplored .

  • Building Block for Analogs: Used in synthesizing nicotinamide derivatives (e.g., C19H22N2O4) with purported guanylate cyclase-stimulating activity for pulmonary hypertension treatment .

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